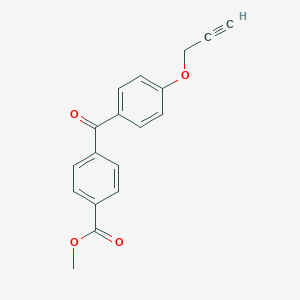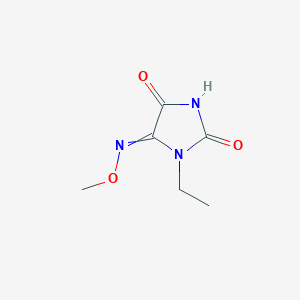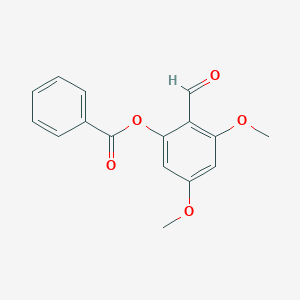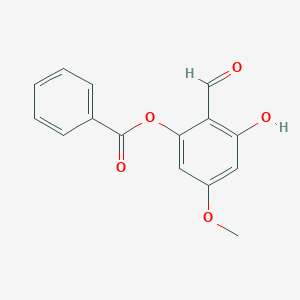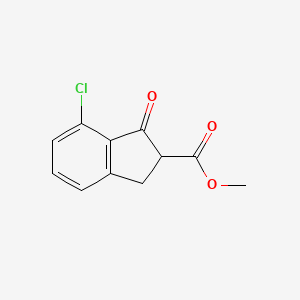
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and related compounds involves several key steps, including halogenation, alkylation, and cyclization reactions. For instance, an improved method for synthesizing key intermediates like 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester involves reactions starting from 3-chloropropionyl chloride and involving steps like reaction with dimethyl carbonate and sodium hydride to achieve the target compound with a significant yield (Jing, 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, reveal that cyclohexane rings adopt chair conformations, with various substituents influencing the overall molecular geometry. These structural insights are critical for understanding the reactivity and interaction of these molecules with biological targets or other chemical entities (Rao et al., 1999).
Chemical Reactions and Properties
Compounds in this class undergo a variety of chemical reactions, including isomerization, reduction, and functional group transformations. For example, the acid-catalyzed isomerization of ethyl 5-Hydroxy-7a-methyl-1-oxo-2,6,7,7a tetrahydro-1H-indene-4-carboxylate demonstrates the reactivity of such compounds under acidic conditions, leading to products with different stereochemistries (Collins & Tomkins, 1977).
Applications De Recherche Scientifique
For example, research into the chemical modification and application potential of various compounds, such as xylan derivatives, highlights the importance of understanding functional group modifications and their impact on material properties and applications (Petzold-Welcke et al., 2014). Similarly, studies on the photoinactivation of viruses using methylene blue emphasize the role of chemical compounds in biomedical applications, including drug delivery and antimicrobial agents (Floyd et al., 2004).
Propriétés
IUPAC Name |
methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWBKHHXIDMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

